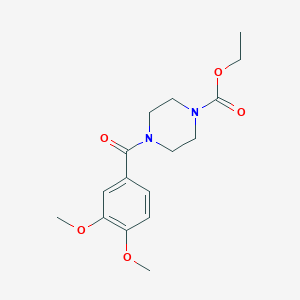![molecular formula C17H16N4O3S2 B11616091 7-methyl-2-(morpholin-4-yl)-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11616091.png)
7-methyl-2-(morpholin-4-yl)-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5Z)-5-{[7-METHYL-2-(MORPHOLIN-4-YL)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrido[1,2-a]pyrimidine core, a morpholine ring, and a thiazolidinone moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[7-METHYL-2-(MORPHOLIN-4-YL)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[1,2-a]pyrimidine core, followed by the introduction of the morpholine ring and the thiazolidinone moiety. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
(5Z)-5-{[7-METHYL-2-(MORPHOLIN-4-YL)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone moiety to a thiazolidine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the morpholine ring or the pyrido[1,2-a]pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiazolidines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different properties and applications.
科学的研究の応用
(5Z)-5-{[7-METHYL-2-(MORPHOLIN-4-YL)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions, particularly those involving sulfur-containing compounds.
Medicine: The compound has potential therapeutic applications, such as acting as an inhibitor for specific enzymes or receptors involved in disease processes.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of (5Z)-5-{[7-METHYL-2-(MORPHOLIN-4-YL)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
類似化合物との比較
Similar Compounds
Thiazolidinones: Compounds with a similar thiazolidinone moiety, which are known for their diverse biological activities.
Pyrido[1,2-a]pyrimidines: Compounds with a similar core structure, often studied for their potential as therapeutic agents.
Morpholine derivatives: Compounds containing a morpholine ring, which are commonly used in medicinal chemistry.
Uniqueness
What sets (5Z)-5-{[7-METHYL-2-(MORPHOLIN-4-YL)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE apart is its unique combination of these structural features, which may confer distinct chemical and biological properties
特性
分子式 |
C17H16N4O3S2 |
|---|---|
分子量 |
388.5 g/mol |
IUPAC名 |
(5Z)-5-[(7-methyl-2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H16N4O3S2/c1-10-2-3-13-18-14(20-4-6-24-7-5-20)11(16(23)21(13)9-10)8-12-15(22)19-17(25)26-12/h2-3,8-9H,4-7H2,1H3,(H,19,22,25)/b12-8- |
InChIキー |
GFPXWERKRBKJSK-WQLSENKSSA-N |
異性体SMILES |
CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)NC(=S)S3)N4CCOCC4)C=C1 |
正規SMILES |
CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)NC(=S)S3)N4CCOCC4)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(7Z)-3-(3,4-dimethoxyphenyl)-7-[(2E)-3-phenylprop-2-en-1-ylidene]-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11616011.png)
![N-(3-methylphenyl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B11616016.png)
![3-[7-(3-Bromophenyl)-5-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol](/img/structure/B11616017.png)
![(7Z)-7-(5-ethoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-(4-methylphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11616028.png)
![(5Z)-3-(4-fluorobenzyl)-5-{[5-(morpholin-4-yl)furan-2-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B11616038.png)
![Ethyl 4-[(5-chloro-2-methoxyphenyl)amino]-8-methylquinoline-3-carboxylate](/img/structure/B11616043.png)
![1-[2-(4-chloro-3-methylphenoxy)ethyl]-N'-hydroxy-1H-indole-3-carboximidamide](/img/structure/B11616044.png)
![5-(3-bromophenyl)-1,3-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B11616051.png)
![(7Z)-7-(3-methoxybenzylidene)-3-(4-methylphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11616053.png)
![(4Z)-1-(3-chlorophenyl)-4-[(5-methylfuran-2-yl)methylidene]pyrazolidine-3,5-dione](/img/structure/B11616061.png)
![ethyl (5Z)-2-[(4-nitrophenyl)amino]-4-oxo-5-(2,3,4-trimethoxybenzylidene)-4,5-dihydrothiophene-3-carboxylate](/img/structure/B11616068.png)
![N-cyclohexyl-3-[(2E)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-(4-methoxybenzylidene)hydrazino]propanamide](/img/structure/B11616071.png)
![(1-Amino-8,8-dimethyl-5-morpholino-8,9-dihydro-6H-pyrano[4,3-D]thieno[2,3-B]pyridin-2-YL)(4-chlorophenyl)methanone](/img/structure/B11616073.png)

